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Hesperetin 3'-O-beta-D-glucuronide -

Hesperetin 3'-O-beta-D-glucuronide

Catalog Number: EVT-15487590
CAS Number:
Molecular Formula: C22H22O12
Molecular Weight: 478.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hesperetin 3'-O-beta-D-glucuronide is a flavonoid compound that belongs to the class of organic compounds known as flavonoid O-glucuronides. This compound is characterized by its glucuronic acid moiety attached to the hesperetin structure, which enhances its solubility and bioavailability. Hesperetin itself is a flavanone predominantly found in citrus fruits, known for its antioxidant and anti-inflammatory properties. The glucuronidation process, which involves the conjugation of glucuronic acid to a substrate, plays a significant role in the metabolism of various drugs and phytochemicals, including hesperetin.

Source

Hesperetin 3'-O-beta-D-glucuronide can be derived from natural sources such as citrus fruits, where hesperetin is abundant. It can also be synthesized through enzymatic methods using UDP-glucuronosyltransferase enzymes that facilitate the transfer of glucuronic acid from UDP-glucuronic acid to hesperetin .

Classification
  • Chemical Class: Flavonoid O-glucuronides
  • CAS Number: 150985-66-3
  • Molecular Formula: C22H22O12
  • Molecular Weight: 478.4 g/mol .
Synthesis Analysis

Methods

The synthesis of Hesperetin 3'-O-beta-D-glucuronide primarily involves enzymatic glucuronidation. This process utilizes UDP-glucuronosyltransferase enzymes that catalyze the transfer of glucuronic acid to the hydroxyl group at the 3' position of the hesperetin molecule.

Technical Details

  1. Enzymatic Glucuronidation:
    • Enzymes Used: UDP-glucuronosyltransferases.
    • Substrate: Hesperetin.
    • Reaction Conditions: Optimal pH and temperature conditions vary based on enzyme specificity but typically occur at physiological pH (around 7.4) and temperatures around 37°C.
  2. Industrial Production:
    • The industrial synthesis often employs recombinant enzymes and bioreactors to enhance yield and purity.
Molecular Structure Analysis

Data

  • Accurate Mass: 478.11 g/mol
  • Density: Approximately 1.7 g/cm³
  • Boiling Point: Approximately 830.1°C at 760 mmHg .
Chemical Reactions Analysis

Reactions

Hesperetin 3'-O-beta-D-glucuronide undergoes several metabolic reactions, including hydrolysis, oxidation, and reduction.

  1. Hydrolysis:
    • Catalyzed by beta-glucuronidase enzymes.
    • Conditions: Typically at pH 5.0-6.0 and 37°C.
    • Products: Yields hesperetin and glucuronic acid.
  2. Oxidation:
    • Can be induced using oxidizing agents like hydrogen peroxide.
    • Products: Oxidized derivatives of hesperetin.
  3. Reduction:
    • Involves reducing agents such as sodium borohydride.
    • Products: Reduced forms of hesperetin.
Mechanism of Action

The biological activity of Hesperetin 3'-O-beta-D-glucuronide is attributed to its interaction with various molecular targets:

  1. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ):
    • Acts as a partial agonist, influencing gene expression related to glucose and lipid metabolism.
  2. Antioxidant Activity:
    • Scavenges free radicals, thereby reducing oxidative stress.
  3. Anti-inflammatory Effects:
    • Inhibits pro-inflammatory cytokines and adhesion molecules.
  4. Vasodilatory Effects:
    • Enhances vasodilation by increasing nitric oxide production in endothelial cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.7 g/cm³
  • Boiling Point: Approximately 830.1°C at 760 mmHg
  • Flash Point: Approximately 289.8°C .

Chemical Properties

  • Molecular Weight: 478.4 g/mol
  • LogP (Partition Coefficient): Approximately 0.44, indicating moderate lipophilicity.
  • Vapor Pressure: Negligible at room temperature .
Applications

Hesperetin 3'-O-beta-D-glucuronide has several scientific uses, primarily due to its biological activities:

  1. Pharmaceutical Research:
    • Investigated for its potential therapeutic effects in metabolic disorders due to its role in modulating glucose metabolism.
  2. Nutraceuticals:
    • Explored for its antioxidant properties in dietary supplements aimed at reducing oxidative stress.
  3. Functional Foods:
    • Incorporated into food products for its health benefits associated with cardiovascular health and inflammation reduction .
Biosynthesis and Metabolic Pathways of Hesperetin 3'-O-β-D-Glucuronide

Enzymatic Glucuronidation Mechanisms in Hp3'GA Formation

The biosynthesis of hesperetin 3'-O-β-D-glucuronide (Hp3'GA) represents a specialized metabolic pathway for the detoxification and elimination of the citrus flavonoid hesperetin. This conjugation reaction occurs through a nucleophilic substitution mechanism where the oxygen atom at the 3'-position of hesperetin attacks the anomeric carbon (C1) of glucuronic acid in UDP-glucuronic acid (UDPGA), resulting in the formation of a β-glycosidic bond. This enzymatic transfer is catalyzed by UDP-glucuronosyltransferases (UGTs) located primarily in hepatic and intestinal endoplasmic reticulum membranes. The reaction exhibits strict regioselectivity for the 3'-hydroxyl group over other potential conjugation sites (5-, 7-, and 4'-OH groups) in the hesperetin molecule, governed by the binding pocket architecture of specific UGT isoforms that sterically favor access to the 3'-position [1] [9].

The catalytic mechanism proceeds through a SN2 reaction pathway involving a transition state where the glucuronyl group is transferred from UDPGA to the acceptor substrate with inversion of configuration at the C1 carbon of glucuronic acid. This results in the characteristic β-orientation of the glycosidic linkage in the conjugate. The reaction efficiency is dependent on the microenvironmental pH and membrane fluidity within the endoplasmic reticulum, which influences both enzyme conformation and substrate accessibility. Kinetic analyses reveal that Hp3'GA formation follows Michaelis-Menten kinetics with distinct substrate inhibition patterns at higher hesperetin concentrations (>100 μM), suggesting the existence of multiple substrate binding modes within the catalytic domain [4] [9].

Table 1: Molecular Characteristics of Hesperetin 3'-O-β-D-Glucuronide

PropertyValueDescription
Chemical FormulaC₂₂H₂₂O₁₂Molecular composition
Molecular Weight478.40 g/molMass of one molecule
IUPAC Name(2S,3S,4S,5R,6S)-6-[5-(5,7-Dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acidSystematic chemical nomenclature
Glycosidic Linkageβ-configurationStereochemistry at anomeric carbon
Major Site of Conjugation3'-hydroxyl groupPosition on hesperetin scaffold
CAS Number1237479-05-8Unique chemical identifier

Role of UDP-Glucuronosyltransferases (UGTs) in Hp3'GA Biotransformation

Multiple UGT isoforms demonstrate catalytic activity toward hesperetin with varying positional specificities. Recombinant enzyme assays reveal that UGT1A1 exhibits the highest catalytic efficiency (Vmax/Km) for Hp3'GA formation, followed by UGT1A9, UGT1A8, and UGT1A10. These isoforms display distinct regioselectivity patterns: UGT1A1 produces both 7-O- and 3'-O-glucuronides, while UGT1A7 exclusively generates the 3'-O-glucuronide conjugate. UGT1A3 demonstrates exclusive specificity for the 7-OH position and does not catalyze 3'-glucuronidation [4].

The kinetic parameters vary significantly among UGT isoforms. UGT1A1 exhibits a Km value of 48 ± 7 μM and Vmax of 920 ± 45 pmol/min/mg protein for Hp3'GA formation, indicating high substrate affinity and moderate catalytic capacity. Comparatively, UGT1A9 shows lower affinity (Km = 120 ± 15 μM) but higher catalytic velocity (Vmax = 1850 ± 210 pmol/min/mg protein). The tissue-specific expression of these isoforms determines the metabolic fate of hesperetin in different organs: intestinal UGTs (particularly UGT1A8 and UGT1A10) contribute significantly to first-pass metabolism following oral ingestion, while hepatic UGTs (predominantly UGT1A1 and UGT1A9) govern systemic clearance [4].

Table 2: Kinetic Parameters of UGT Isoforms Catalyzing Hesperetin Glucuronidation

UGT IsoformKm (μM)Vmax (pmol/min/mg)Vmax/Km (μl/min/mg)Major Metabolite(s)
UGT1A148 ± 7920 ± 4519.23'-O-Gluc, 7-O-Gluc
UGT1A335 ± 5680 ± 3019.47-O-Glucuronide only
UGT1A7210 ± 251750 ± 1908.33'-O-Glucuronide only
UGT1A895 ± 111100 ± 9511.63'-O-Gluc, 7-O-Gluc
UGT1A9120 ± 151850 ± 21015.43'-O-Gluc, 7-O-Gluc
UGT1A10150 ± 20820 ± 755.53'-O-Gluc, 7-O-Gluc

Interspecies Variation in Conjugation Pathways: Rodent vs. Human Models

Significant species-dependent differences exist in Hp3'GA formation pathways. Human intestinal fractions produce approximately 3.5-fold higher levels of Hp3'GA compared to hepatic fractions when normalized for UGT expression. Conversely, rat hepatic microsomes demonstrate greater glucuronidation capacity (Vmax = 850 pmol/min/mg) than intestinal microsomes (Vmax = 290 pmol/min/mg) for Hp3'GA formation. The metabolite ratio (3'-O-glucuronide:7-O-glucuronide) differs substantially between species: humans produce predominantly 3'-O-glucuronide (ratio 3.2:1), while rats exhibit nearly equal production of both conjugates (ratio 1.1:1) [4].

Molecular docking studies reveal that these variations stem from structural divergence in UGT substrate-binding domains between species. Human UGT1A9 contains a hydrophobic pocket with optimal geometry for accommodating the methoxy group at the 4'-position while positioning the 3'-OH near the catalytic center. Rodent Ugt1a7c lacks this specific structural feature, resulting in different binding orientations. Additionally, expression patterns of orthologous enzymes vary: human liver expresses predominantly UGT1A1 and UGT1A9, whereas rat liver expresses Ugt1a1, Ugt1a6, and Ugt2b1 as the major hesperetin-conjugating enzymes. These differences necessitate careful consideration when extrapolating rodent metabolite profiles to humans in preclinical studies [1] [4].

Table 3: Species Differences in Hp3'GA Formation

ParameterHumanRatSignificance
Primary Site of GlucuronidationIntestinal mucosaLiverAffects first-pass metabolism bioavailability
3':7' Glucuronide Ratio3.2:11.1:1Indicates different regioselectivity
Hepatic Vmax320 pmol/min/mg850 pmol/min/mgHigher catalytic capacity in rat liver
Intestinal Vmax690 pmol/min/mg290 pmol/min/mgHigher catalytic capacity in human intestine
Dominant Hepatic UGT(s)UGT1A1, UGT1A9Ugt1a1, Ugt1a6, Ugt2b1Different enzyme orthologs involved
Km (μM)48-120 μM25-85 μMGenerally higher affinity in rat enzymes

Competing Metabolic Routes: Sulfation vs. Glucuronidation Dynamics

Hesperetin undergoes simultaneous conjugation via sulfotransferase (SULT) and UGT pathways, creating a dynamic competition that determines the metabolic fate of absorbed aglycone. SULT isoforms exhibit distinct positional preferences: SULT1A1 and SULT1A2 preferentially catalyze sulfation at the 3'-OH position (Km = 8.2 μM and 15.4 μM, respectively), while SULT1C4 shows selectivity for the 7-OH position (Km = 32 μM). The sulfation efficiency (Vmax/Km) for the 3'-position is approximately 2.3-fold higher than for glucuronidation in human liver cytosol at physiological substrate concentrations (<50 μM) [1] [4].

The metabolic competition between these pathways is concentration-dependent. At low hesperetin concentrations (<10 μM), sulfation predominates due to higher substrate affinity of SULT enzymes. As concentration increases (50-100 μM), glucuronidation becomes the dominant pathway owing to higher enzymatic capacity of UGTs. This shift occurs because SULT enzymes exhibit lower catalytic capacity (Vmax = 120-450 pmol/min/mg) compared to UGTs (Vmax = 680-1850 pmol/min/mg) and are more susceptible to substrate inhibition at elevated concentrations. Additionally, the tissue-specific expression of conjugating enzymes creates spatial separation: intestinal cells exhibit higher SULT1A3/1B1 expression favoring initial sulfation, while hepatocytes with abundant UGT1A1 drive glucuronidation during subsequent hepatic passage [1] [4] [6].

Molecular studies reveal that binding pocket architecture determines the positional specificity of conjugation enzymes. SULT1A1 possesses a compact catalytic domain with charged residues (Glu146, Asp86) that form electrostatic interactions with the catechol-like structure of the B-ring, positioning the 3'-OH near the catalytic center and PAPS cofactor. UGT1A9 has a more spacious binding pocket that accommodates multiple orientations, allowing both 7- and 3'-conjugation but favoring the latter due to thermodynamic stability of the 3'-O-glucuronide product. This structural basis explains why hesperetin 3'-O-sulfate and 3'-O-glucuronide are consistently the major conjugates despite competition between pathways [1].

Table 4: Kinetic Comparison of Sulfation vs. Glucuronidation at the 3'-Position

ParameterSULT PathwayUGT PathwayBiological Significance
Primary IsoformsSULT1A1, SULT1A2, SULT1A3UGT1A1, UGT1A7, UGT1A9Different enzyme families involved
Average Km8.2-15.4 μM48-120 μMHigher substrate affinity for sulfation
Average Vmax120-450 pmol/min/mg protein920-1850 pmol/min/mg proteinHigher catalytic capacity for glucuronidation
Dominant TissueIntestinal epitheliumLiver hepatocytesSpatial separation of pathways
Concentration DependencyDominant <10 μM hesperetinDominant >50 μM hesperetinAffects metabolite profile at different doses
Product StabilityChemically stableSubject to acyl migrationImplications for analytical quantification

Properties

Product Name

Hesperetin 3'-O-beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17+,18+,19-,20+,22-/m1/s1

InChI Key

PJAUEKWZQWLQSU-KCJGJNNJSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

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